N-Methyl-4-nitrophthalimide
Overview
Description
N-Methyl-4-nitrophthalimide is an organic compound with the molecular formula C9H6N2O4. It is a derivative of phthalimide, where a nitro group is attached to the aromatic ring and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Methyl-4-nitrophthalimide typically involves the nitration of N-methylphthalimide. The process begins by cooling fuming concentrated nitric acid to 5-8°C, followed by the dropwise addition of concentrated sulfuric acid to prepare a mixed acid at 10-15°C. N-methylphthalimide is then mixed with concentrated sulfuric acid at 0°C with stirring, and the mixed acid is added dropwise. The reaction is allowed to proceed for 3-4 hours. The nitrated compound is then extracted using an extracting agent, and the upper-layer organic phase is separated and recovered to obtain this compound .
Industrial Production Methods
In industrial settings, the preparation method is similar but optimized for larger scale production. The process involves careful control of temperature and acid addition sequence to improve yield and purity while minimizing by-products and production costs .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-nitrophthalimide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon, or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Reduction: The major product is N-Methyl-4-aminophthalimide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-Methyl-4-nitrophthalimide has several applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-4-nitrophthalimide involves its interaction with molecular targets through its nitro and imide functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with various biomolecules. The imide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophthalimide: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylphthalimide: Similar structure but lacks the nitro group on the aromatic ring.
2-Methyl-5-nitroisoindole-1,3-dione: Another nitro-substituted phthalimide derivative.
Uniqueness
N-Methyl-4-nitrophthalimide is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and physical properties. The combination of these functional groups allows for specific reactivity patterns and interactions, making it valuable in various applications .
Properties
IUPAC Name |
2-methyl-5-nitroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-10-8(12)6-3-2-5(11(14)15)4-7(6)9(10)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCHWGTZAAZJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7028013 | |
Record name | N-Methyl-4-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7028013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41663-84-7 | |
Record name | 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41663-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-N-methylphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041663847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyl-4-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7028013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-4-nitrophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITRO-N-METHYLPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A6EF017ZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-Methyl-4-nitrophthalimide in current research?
A1: this compound serves as a valuable precursor in synthesizing various compounds, particularly aromatic diether phthalimides and ultimately, polyimides. [, ] These polymers are known for their exceptional thermal stability and find applications in advanced materials. []
Q2: Can you describe a common synthetic route to obtain this compound?
A2: One established method involves reacting 4-nitrophthalimide with dimethyl carbonate to yield this compound. Optimizing reaction conditions has been shown to achieve a yield of 78%. []
Q3: How is this compound typically converted into a usable monomer for polyimide synthesis?
A3: A multi-step process is commonly employed. First, this compound reacts with a compound like bisphenol A to form an intermediate. This intermediate undergoes hydrolysis, acidification, and finally, dehydration to yield the desired dianhydride monomer, such as BPADA (2,2-Bis [4-(3,4-dicarboxyphenoxy) phenyl] propane dianhydride). [] This dianhydride can then be polymerized with diamines to create polyimides.
Q4: What are the advantages of using this compound in the synthesis of polyimides?
A4: Research suggests that utilizing this compound as a starting material can lead to polyimides with enhanced thermal stability. [] This property is crucial for applications requiring materials that can withstand high temperatures.
Q5: Are there alternative methods for synthesizing 4-Nitrophthalic Anhydride?
A5: Yes, research indicates that 4-Nitrophthalic Anhydride can be prepared from this compound. [] This alternative route might offer advantages in specific synthetic pathways or industrial production.
Q6: What analytical techniques are typically used to characterize this compound and its derivatives?
A6: Melting point determination, nuclear magnetic resonance (NMR) analysis, and infrared (IR) spectroscopy are commonly employed techniques. [, ] These methods provide valuable information about the structure and purity of the synthesized compounds.
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